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Compound of Interest

Compound Name: 1-Ethoxycyclohexene

Cat. No.: B074910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-
Ethoxycyclohexene (CAS No: 1122-84-5, Molecular Formula: C₈H₁₄O, Molecular Weight:

126.20 g/mol ).[1] Due to the limited availability of public experimental spectral data for this

specific compound, this document presents predicted mass spectrometry data for 1-
Ethoxycyclohexene and, for illustrative purposes, experimental data for the closely related

compound, cyclohexene. This guide also outlines standardized experimental protocols for

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Data Presentation
Predicted Mass Spectrometry Data for 1-
Ethoxycyclohexene
The following table summarizes predicted mass-to-charge ratios (m/z) for various adducts of 1-
Ethoxycyclohexene. This data is computationally generated and serves as a reference for

mass spectrometry analysis.[2]
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Adduct Ion Predicted m/z

[M+H]⁺ 127.11174

[M+Na]⁺ 149.09368

[M-H]⁻ 125.09718

[M+NH₄]⁺ 144.13828

[M+K]⁺ 165.06762

[M+H-H₂O]⁺ 109.10172

[M]⁺ 126.10391

Data Source: PubChemLite[2]

Illustrative Spectroscopic Data of Cyclohexene
As experimental data for 1-Ethoxycyclohexene is not readily available in public databases,

the following tables for ¹H NMR, ¹³C NMR, and IR spectroscopy of cyclohexene are provided

for illustrative purposes. These demonstrate the type of data expected for a cyclic alkene

structure.

¹H NMR Data of Cyclohexene

Chemical Shift (δ) ppm Number of Protons Multiplicity

5.69 2H Triplet

2.01 4H Multiplet

1.65 4H Multiplet

¹³C NMR Data of Cyclohexene
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Chemical Shift (δ) ppm Carbon Type

127.3 Alkene (C=C)

25.3 Allylic (C-C=C)

22.8 Aliphatic (C-C)

IR Spectroscopy Data of Cyclohexene

Wavenumber (cm⁻¹) Bond Vibration

3023 =C-H Stretch

2928, 2860, 2838 C-H Stretch

1652 C=C Stretch

1438 CH₂ Bend

720 =C-H Bend

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.

Methodology:

Sample Preparation: A sample of the analyte (typically 5-25 mg for ¹H NMR, 20-100 mg for

¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

Instrumentation: The NMR tube is placed in the spectrometer's magnet.

Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being

observed (¹H or ¹³C). A series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded.
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Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline-corrected, and referenced to a standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.

Methodology:

Sample Preparation: For liquid samples, a thin film is placed between two salt plates (e.g.,

NaCl or KBr). Solid samples can be analyzed as a KBr pellet, a mull (dispersed in Nujol oil),

or by using an Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: A background spectrum of the empty sample holder (or the pure

solvent) is recorded to subtract atmospheric and solvent absorptions.

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

The instrument measures the frequencies at which the sample absorbs infrared radiation.

Data Analysis: The resulting spectrum plots transmittance or absorbance versus

wavenumber (cm⁻¹). Characteristic absorption bands are correlated to specific functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and molecular formula of a compound.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC).

Ionization: The sample molecules are ionized. Common ionization techniques include

Electron Ionization (EI) and Electrospray Ionization (ESI).
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-Ethoxycyclohexene: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074910#spectroscopic-data-of-1-ethoxycyclohexene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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